molecular formula C15H11ClN2S B2379383 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol CAS No. 30192-78-0

1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Cat. No.: B2379383
CAS No.: 30192-78-0
M. Wt: 286.78
InChI Key: QTRUCDUIWBUCJV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a 3-chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which is then cyclized in the presence of sulfur to yield the desired imidazole-thiol compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

    3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group but different functional groups and applications.

    1-(3-Chlorophenyl)piperazine: Another compound with a chlorophenyl group, known for its psychoactive properties.

Uniqueness: 1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is unique due to its specific imidazole-thiol structure, which imparts distinct chemical reactivity and potential biological activities not observed in the similar compounds mentioned above.

Properties

IUPAC Name

3-(3-chlorophenyl)-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-12-7-4-8-13(9-12)18-14(10-17-15(18)19)11-5-2-1-3-6-11/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRUCDUIWBUCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30192-78-0
Record name 1-(3-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol
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